molecular formula C22H21ClN2O2 B11350544 N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(pyridin-2-yl)acetamide

N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11350544
M. Wt: 380.9 g/mol
InChI Key: UGMBCNFOEKTVAN-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-2-(3,5-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dimethylphenoxy group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-(3,5-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 4-chlorobenzyl chloride, which is then reacted with 3,5-dimethylphenol to form the corresponding ether. This intermediate is subsequently reacted with 2-pyridinecarboxylic acid to yield the final product. The reaction conditions generally involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of N-[(4-CHLOROPHENYL)METHYL]-2-(3,5-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE may involve large-scale batch reactors where the reactions are carried out under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-2-(3,5-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products

The major products formed from these reactions include various oxides, reduced amides, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-2-(3,5-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-(3,5-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways within cells. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(4-CHLOROPHENYL)METHYL]-2-(3,5-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE include:

Uniqueness

What sets N-[(4-CHLOROPHENYL)METHYL]-2-(3,5-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H21ClN2O2

Molecular Weight

380.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C22H21ClN2O2/c1-16-11-17(2)13-20(12-16)27-15-22(26)25(21-5-3-4-10-24-21)14-18-6-8-19(23)9-7-18/h3-13H,14-15H2,1-2H3

InChI Key

UGMBCNFOEKTVAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=N3)C

Origin of Product

United States

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